molecular formula C8H10O3 B14143882 5-(1-Hydroxypropyl)furan-2-carbaldehyde CAS No. 89114-47-6

5-(1-Hydroxypropyl)furan-2-carbaldehyde

Cat. No.: B14143882
CAS No.: 89114-47-6
M. Wt: 154.16 g/mol
InChI Key: MRKMPPFQAYYKOJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxypropyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a hydroxypropyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxypropyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with propylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the propylene oxide to the aldehyde group, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxypropyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxypropyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(1-Carboxypropyl)furan-2-carbaldehyde.

    Reduction: 5-(1-Hydroxypropyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(1-Hydroxypropyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxypropyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A related compound with an aldehyde group attached to the furan ring.

    5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.

    2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.

Uniqueness

5-(1-Hydroxypropyl)furan-2-carbaldehyde is unique due to the presence of both a hydroxypropyl group and an aldehyde group on the furan ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

89114-47-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-(1-hydroxypropyl)furan-2-carbaldehyde

InChI

InChI=1S/C8H10O3/c1-2-7(10)8-4-3-6(5-9)11-8/h3-5,7,10H,2H2,1H3

InChI Key

MRKMPPFQAYYKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C=O)O

Origin of Product

United States

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